molecular formula C15H15IO B8798090 1-Iodo-3-(phenethoxymethyl)benzene

1-Iodo-3-(phenethoxymethyl)benzene

Cat. No.: B8798090
M. Wt: 338.18 g/mol
InChI Key: XYNVUOUMFNKCQO-UHFFFAOYSA-N
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Description

1-Iodo-3-(phenethoxymethyl)benzene is an aryl iodide derivative featuring a phenethoxymethyl (–OCH₂C₆H₅) substituent at the meta position relative to the iodine atom. While direct synthesis data for this specific compound are absent in the provided evidence, its structural analogs (e.g., 1-iodo-3-(2-methoxyethoxymethyloxy)benzene, 109) suggest that it can be synthesized via Williamson ether synthesis. This involves reacting 3-iodophenol with a phenethyl halide under basic conditions, as exemplified in the synthesis of 109 (96% yield using methoxyethoxymethyl chloride and DIPEA in DCM) .

Properties

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

IUPAC Name

1-iodo-3-(2-phenylethoxymethyl)benzene

InChI

InChI=1S/C15H15IO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2

InChI Key

XYNVUOUMFNKCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

1-Iodo-3-isopropylbenzene

  • Molecular Formula : C₉H₁₁I
  • Molecular Weight : 246.09 g/mol
  • Key Properties :
    • The isopropyl group (–CH(CH₃)₂) is less electron-donating than phenethoxymethyl, leading to differences in electrophilic substitution reactivity.
    • Used as a building block in palladium-catalyzed couplings, as seen in biphenyl synthesis .
  • Applications : Intermediate in agrochemicals and materials science.

1-Iodo-3-(trifluoromethyl)benzene

  • Molecular Formula : C₇H₄F₃I
  • Molecular Weight : 272.01 g/mol
  • Key Properties :
    • The electron-withdrawing trifluoromethyl (–CF₃) group enhances oxidative stability and activates the aryl iodide for nucleophilic aromatic substitution.
    • Demonstrated high yields (86–90%) in Buchwald–Hartwig and Suzuki–Miyaura couplings .
  • Applications: Key intermediate in antitrypanosomal agents (e.g., 15 and 16 in ) and spiroindene synthesis .

1-Iodo-3-(2-methoxyethoxy)benzene

  • Molecular Formula : C₉H₁₁IO₂
  • Molecular Weight : 278.09 g/mol (estimated)
  • Key Properties: The methoxyethoxy (–OCH₂CH₂OCH₃) group, like phenethoxymethyl, is electron-donating but less bulky. Synthesized via Williamson ether synthesis with 3-iodophenol and MEMCl , achieving 96% yield.
  • Applications: Potential use in nicotinic receptor antagonists due to its polar ether linkage .

1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene

  • Molecular Formula : C₉H₈F₃IS
  • Molecular Weight : 332.13 g/mol
  • Key Properties :
    • Combines electron-withdrawing (–CF₃) and sulfur-containing (–SCH₃) groups, enabling dual reactivity in metal-catalyzed C–H functionalization .
  • Applications : Candidate for directed C–H activation in drug discovery.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Reactivity/Applications Yield in Synthesis (Reference)
1-Iodo-3-(phenethoxymethyl)benzene C₁₃H₁₃IO 328.15 (estimated) –OCH₂C₆H₅ Hypothesized use in cross-coupling reactions N/A
1-Iodo-3-isopropylbenzene C₉H₁₁I 246.09 –CH(CH₃)₂ Palladium-catalyzed biphenyl synthesis N/A
1-Iodo-3-(trifluoromethyl)benzene C₇H₄F₃I 272.01 –CF₃ Suzuki coupling (90% yield) 86–90%
1-Iodo-3-(2-methoxyethoxy)benzene C₉H₁₁IO₂ 278.09 –OCH₂CH₂OCH₃ α7 nicotinic receptor antagonist synthesis 96%

Key Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) enhance oxidative stability and coupling efficiency, whereas electron-donating groups (e.g., –OCH₂C₆H₅) may reduce reaction rates in cross-couplings but improve solubility .
  • Steric Considerations : Bulky substituents like phenethoxymethyl could hinder catalytic access in reactions like Heck couplings, as seen in lower yields (32%) for sterically hindered analogs .
  • Synthetic Utility : Trifluoromethyl-substituted aryl iodides are prioritized in medicinal chemistry due to their metabolic stability and bioactivity , while ether-linked derivatives (e.g., methoxyethoxy) are explored for CNS-targeting drugs .

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